8-Hydroxy-1,4-dihydroisochromen-3-one
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Overview
Description
8-Hydroxy-1,4-dihydroisochromen-3-one is a heterocyclic compound that belongs to the class of isochromenes This compound is characterized by the presence of a hydroxyl group at the 8th position and a dihydroisochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,4-dihydroisochromen-3-one can be achieved through several synthetic routes. One common method involves the isomerization of anacardic acid, which contains heterogeneous alkyl side chains. This process typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using renewable feedstocks. For instance, cardanol, derived from cashew nut shell liquid, can be used as a starting material. The process includes various chemical transformations, such as epoxidation and isomerization, to produce the final compound .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1,4-dihydroisochromen-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The hydroxyl group at the 8th position can participate in substitution reactions to form different substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid for epoxidation and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products:
Scientific Research Applications
8-Hydroxy-1,4-dihydroisochromen-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and fine chemicals.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Industry: The compound is used in the production of various industrial materials and chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,4-dihydroisochromen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. These interactions can lead to a range of biological effects, including antimicrobial, anticancer, and antifungal activities .
Comparison with Similar Compounds
8-Hydroxy-3-methyl-3,4-dihydroisochromen-1-one (Ochracin): A marine-derived natural product with similar structural features.
3-Substituted 3,4-dihydroisochromen-1-ones: These compounds share the isochromenone structure but differ in the substituents at the 3rd position.
8-Hydroxy-5,6-dimethoxy-3-methyl-3,4-dihydroisochromen-1-one: Another derivative with additional methoxy groups.
Uniqueness: 8-Hydroxy-1,4-dihydroisochromen-3-one is unique due to its specific hydroxyl group placement and the resulting biological activities.
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
8-hydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-3,10H,4-5H2 |
InChI Key |
YEQDRHUPLGUOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(COC1=O)C(=CC=C2)O |
Origin of Product |
United States |
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